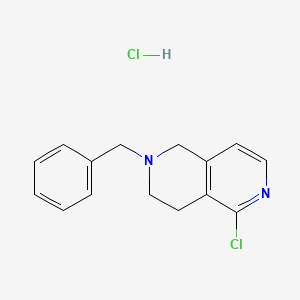

2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

CAS No.: 1956330-92-9

Cat. No.: VC8252152

Molecular Formula: C15H16Cl2N2

Molecular Weight: 295.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956330-92-9 |

|---|---|

| Molecular Formula | C15H16Cl2N2 |

| Molecular Weight | 295.2 |

| IUPAC Name | 2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine;hydrochloride |

| Standard InChI | InChI=1S/C15H15ClN2.ClH/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12;/h1-6,8H,7,9-11H2;1H |

| Standard InChI Key | BSWPZUGWPYVIBA-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3.Cl |

| Canonical SMILES | C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound exists in two primary forms: the free base (CAS 1104027-46-4) and its hydrochloride salt (CAS 1956330-92-9) . Its IUPAC name is 2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine hydrochloride, reflecting the benzyl group at position 2, chlorine at position 5, and the tetrahydro-naphthyridine core .

Molecular Formula and Weight

-

Hydrochloride salt: C₁₅H₁₆Cl₂N₂ (molecular weight: 295.2 g/mol).

Structural Descriptors

Table 1: Key Chemical Identifiers

Synthesis and Manufacturing

Synthetic Pathways

The hydrochloride salt is typically synthesized from its free base via reaction with hydrochloric acid. The free base itself is prepared through a multi-step process:

-

Chlorination: 6-Benzyl-5,6,7,8-tetrahydro-2-naphthyridin-1-ol is treated with phosphoryl chloride (POCl₃) to introduce the chlorine atom at position 5.

-

Purification: The crude product is isolated via column chromatography, ensuring high purity.

Physicochemical Properties

Stability and Solubility

Table 2: Physicochemical Profile

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point (predicted) | 377.5±42.0 °C | |

| pKa | 5.38±0.20 | |

| Stability | Hygroscopic; light-sensitive |

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s naphthyridine scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors and antimicrobial agents . Its benzyl and chlorine substituents enhance binding affinity to hydrophobic enzyme pockets, making it a versatile precursor.

Case Studies and Patent Activity

-

Antiviral Agents: Analogous tetrahydro-naphthyridines have shown activity against RNA viruses .

-

Patent References: Multiple patents cite derivatives for treating inflammatory and oncological disorders, though specific applications of this compound remain proprietary .

| Aspect | Recommendation | Source |

|---|---|---|

| Storage | 2–8°C under inert gas | |

| Handling | Avoid dust formation | |

| Disposal | Follow local regulations |

| Date | Quantity | Origin | Destination | Price (USD) |

|---|---|---|---|---|

| 29-Sep-19 | N/A | China | India | 2,361.48 |

| 23-Sep-19 | N/A | China | India | 1,286.01 |

| 27-Jul-19 | N/A | Ukraine | India | 1,618.39 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume